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molecular formula C16H12BrNO2 B8019217 N-(3-bromomethylbenzyl)phthalimide

N-(3-bromomethylbenzyl)phthalimide

Cat. No. B8019217
M. Wt: 330.17 g/mol
InChI Key: SGIKHNDGGGZRQK-UHFFFAOYSA-N
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Patent
US05439932

Procedure details

0.57 g of potassium phthlimide was suspended in 20 ml of dimethylformamide, and 2.42 g of α,α'-dibromo-m-xylene was added. The mixture was stirred overnight at room temperature, and then ethyl ether and water were added. The organic layer separated was worked up in a customary manner, and the product was purified by silica gel column chromatography [hexane/ethyl acetate=10/1] to give 0.52 g of N-(3-bromomethylbenzyl)phthalimide as a white crystalline powder.
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].[Br:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([CH2:21]Br)[CH:16]=1.C(OCC)C.O>CN(C)C=O>[Br:13][CH2:14][C:15]1[CH:16]=[C:17]([CH:18]=[CH:19][CH:20]=1)[CH2:21][N:5]1[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[C:4]1=[O:6] |f:0.1,^1:11|

Inputs

Step One
Name
Quantity
0.57 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Step Two
Name
Quantity
2.42 g
Type
reactant
Smiles
BrCC1=CC(=CC=C1)CBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer separated
CUSTOM
Type
CUSTOM
Details
the product was purified by silica gel column chromatography [hexane/ethyl acetate=10/1]

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC=1C=C(CN2C(C=3C(C2=O)=CC=CC3)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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